KDM4C-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

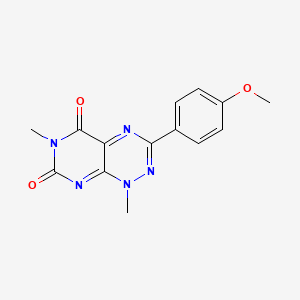

C14H13N5O3 |

|---|---|

分子量 |

299.28 g/mol |

IUPAC 名称 |

3-(4-methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

InChI |

InChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3 |

InChI 键 |

BVFGFWOGCVXIFG-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC)C |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of KDM4C-IN-1

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action for KDM4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details the core inhibitory mechanism, summarizes key quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, also identified as compound 4d in its primary publication, is a small molecule inhibitor designed to target the catalytic activity of the KDM4C enzyme.[1] KDM4C (also known as JMJD2C) is a member of the JmjC domain-containing histone demethylase family, which plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[2] The dysregulation of KDM4C has been implicated in the progression of various cancers, including prostate and breast cancer, making it a compelling target for therapeutic intervention.[3]

This compound exerts its inhibitory effect through a competitive binding mechanism within the active site of the KDM4C enzyme. The design of this compound was based on the toxoflavin (B1683212) scaffold, which is known to chelate the active site Fe(II) cofactor essential for the demethylase activity of JmjC domain-containing enzymes.[3][4] By occupying the active site, this compound prevents the binding of the natural substrate, methylated histone H3, thereby inhibiting the demethylation process. This leads to an accumulation of repressive histone marks (H3K9me3) and a subsequent alteration in gene expression, ultimately impacting cancer cell proliferation and survival.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various assays. The key data points are summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| KDM4C | 8 | Biochemical Assay | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (µM) | Assay Type | Duration | Reference |

| HepG2 | 0.8 | Cell Growth Inhibition | Not Specified | [1] |

| A549 | 1.1 | Cell Growth Inhibition | Not Specified | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

KDM4C Biochemical Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant KDM4C.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human KDM4C catalytic domain is purified. A biotinylated peptide corresponding to the first 21 amino acids of histone H3 trimethylated at lysine 9 (H3K9me3) is used as the substrate.

-

Reaction Mixture: The reaction is performed in a 384-well plate containing KDM4C enzyme, the H3K9me3 peptide substrate, co-factors (Fe(II) and α-ketoglutarate), and varying concentrations of this compound or DMSO as a control.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the demethylation reaction to proceed.

-

Detection: The level of the demethylated product (H3K9me2 or H3K9me1) is quantified using a luminescence-based technology such as AlphaScreen or a fluorescence-based method like LANCE Ultra TR-FRET. This typically involves the addition of a specific antibody that recognizes the demethylated product and donor/acceptor beads that generate a signal in proximity.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin (B115843) reduction assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Direct inhibition of KDM4C by this compound.

Caption: KDM4C inhibition impacts key oncogenic pathways.

Caption: Workflow for assessing this compound activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KDM4C silencing inhibits cell migration and enhances radiosensitivity by inducing CXCL2 transcription in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress on cheminformatics approaches to epigenetic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

KDM4C-IN-1: A Potent Inhibitor of Histone Demethylase KDM4C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4C-IN-1 is a potent small molecule inhibitor of the histone lysine (B10760008) demethylase KDM4C, an enzyme implicated in the progression of various cancers through its role in epigenetic regulation. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. The information is intended to support researchers in utilizing this compound as a chemical probe to investigate the biological roles of KDM4C and as a potential starting point for therapeutic development.

Introduction to KDM4C

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in chromatin dynamics and gene expression by removing methyl groups from histone lysine residues. Specifically, KDM4C targets the di- and tri-methylated states of histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). The demethylation of H3K9me3, a mark associated with transcriptional repression, and H3K36me3, a mark linked to transcriptional elongation, underscores the complex regulatory role of KDM4C in gene expression.

Overexpression of KDM4C has been observed in a variety of human cancers, including breast, prostate, lung, and colon cancer. Its oncogenic functions are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and tumorigenesis.

This compound: Biochemical and Cellular Activity

This compound, also referred to as compound 4d in its discovery publication, is a highly potent inhibitor of KDM4C.[1][2]

Biochemical Potency

In biochemical assays, this compound demonstrates potent inhibition of KDM4C enzymatic activity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | KDM4C | 8 | [1][2] |

Cellular Activity

This compound exhibits anti-proliferative effects in various cancer cell lines, indicating its cell permeability and ability to engage its target in a cellular context.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.8 | [1][2] |

| A549 | Lung Carcinoma | 1.1 | [1][2] |

Mechanism of Action

While the precise mechanism of inhibition for this compound has not been extensively detailed in publicly available literature, inhibitors of the KDM4 family often act by chelating the Fe(II) ion in the active site, thereby competing with the 2-oxoglutarate co-substrate. Further enzymatic kinetic studies are required to definitively characterize the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound.

Selectivity Profile

The selectivity of this compound against other members of the KDM4 subfamily (KDM4A, KDM4B, KDM4D) and other histone demethylase families has not been extensively reported. For a chemical probe to be a reliable tool, a comprehensive selectivity profile is essential. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems.

Role of KDM4C in Signaling Pathways

KDM4C has been shown to be a critical regulator in several oncogenic signaling pathways. Inhibition of KDM4C by this compound is expected to modulate these pathways.

AKT/c-Myc Signaling Pathway

In prostate cancer, KDM4C has been demonstrated to promote cell proliferation through the activation of the AKT and c-Myc signaling pathways. KDM4C can lead to increased phosphorylation of AKT and stabilization of the c-Myc oncoprotein.

Caption: this compound inhibits KDM4C, leading to downregulation of AKT and c-Myc pathways.

HIF-1α/VEGFA Signaling Pathway

KDM4C can act as a coactivator for the hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. This interaction promotes the expression of HIF-1α target genes, such as vascular endothelial growth factor A (VEGFA), which is crucial for angiogenesis.

Caption: this compound inhibits KDM4C, disrupting HIF-1α signaling and angiogenesis.

Experimental Protocols

The following are generalized protocols based on standard laboratory methods. For specific details, researchers should refer to the primary publication by Letfus et al.

In Vitro KDM4C Inhibition Assay (Generalized)

Objective: To determine the IC50 of this compound against KDM4C.

Materials:

-

Recombinant human KDM4C enzyme

-

H3K9me3 peptide substrate

-

Alpha-ketoglutarate (2-OG)

-

Ascorbate

-

Fe(II)

-

Assay buffer (e.g., HEPES, pH 7.5, with BSA and Tween-20)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., formaldehyde (B43269) detection reagent or antibody-based detection for H3K9me2)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the KDM4C enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylase reaction by adding a mixture of the H3K9me3 peptide substrate, 2-OG, ascorbate, and Fe(II).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro KDM4C inhibition assay.

Cell Proliferation (MTS) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

HepG2 or A549 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTS reagent

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of KDM4C. Its high potency in both biochemical and cellular assays makes it suitable for in vitro and cell-based studies. However, the lack of a comprehensive public selectivity profile necessitates careful validation by researchers. Future studies should focus on delineating its precise mechanism of inhibition, its selectivity across the kinome and other epigenetic targets, and its efficacy in in vivo models of cancer. This will further establish the therapeutic potential of targeting KDM4C and the utility of this compound as a lead compound for drug discovery efforts.

References

The Role of KDM4C-IN-1 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4C (Lysine-Specific Demethylase 4C), a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3) and lysine 36 (H3K36me3). The dysregulation of KDM4C has been implicated in various cancers, making it a compelling target for therapeutic intervention. KDM4C-IN-1 is a potent and specific small molecule inhibitor of KDM4C. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and its impact on key signaling pathways involved in cancer progression. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting KDM4C.

Introduction to KDM4C and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. Histone methylation is a dynamic process, with methyl groups added by histone methyltransferases (HMTs) and removed by histone demethylases (KDMs).

KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent demethylase that specifically targets trimethylated H3K9 (H3K9me3) and H3K36 (H3K36me3). H3K9me3 is a hallmark of transcriptionally silent heterochromatin, while H3K36me3 is associated with transcriptional elongation. By removing these methyl marks, KDM4C plays a crucial role in regulating gene expression, influencing a wide range of cellular processes including cell growth, proliferation, and differentiation.[1] Overexpression of KDM4C has been observed in numerous cancers, where it contributes to tumorigenesis by activating oncogenes and repressing tumor suppressor genes.[2]

This compound: A Potent Inhibitor of KDM4C

This compound is a small molecule inhibitor designed for high potency and selectivity against KDM4C. Its inhibitory action allows for the precise investigation of KDM4C's role in various biological processes and provides a promising avenue for the development of novel anti-cancer therapies.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₄O₃ |

| Molecular Weight | 298.3 g/mol |

| CAS Number | 52348-60-4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Biochemical and Cellular Activity

This compound has been demonstrated to be a highly potent inhibitor of KDM4C's enzymatic activity. Furthermore, it exhibits significant anti-proliferative effects in various cancer cell lines.

| Assay Type | Target/Cell Line | IC₅₀ | Reference |

| Enzymatic Assay | KDM4C | 8 nM | [3] |

| Cell Growth Inhibition | HepG2 (Hepatocellular Carcinoma) | 0.8 µM | [3] |

| Cell Growth Inhibition | A549 (Lung Carcinoma) | 1.1 µM | [3] |

Mechanism of Action of this compound

This compound exerts its effects by directly inhibiting the demethylase activity of KDM4C. This leads to an increase in the global levels of H3K9me3 and H3K36me3, resulting in the silencing of KDM4C target genes.

Figure 1: Simplified mechanism of this compound action.

Role of KDM4C in Key Signaling Pathways and a-dverse Effects of this compound

KDM4C is a crucial regulator of several signaling pathways implicated in cancer development and progression. By inhibiting KDM4C, this compound can modulate these pathways to exert its anti-tumor effects.

Regulation of c-Myc

The oncoprotein c-Myc is a master regulator of cell proliferation and growth. KDM4C directly binds to the promoter of the MYC gene and removes the repressive H3K9me3 mark, leading to its transcriptional activation.[2] Inhibition of KDM4C by this compound is expected to increase H3K9me3 at the MYC promoter, thereby downregulating its expression and suppressing cancer cell proliferation.

Figure 2: this compound mediated regulation of the c-Myc pathway.

Regulation of p53

The tumor suppressor p53 plays a central role in preventing cancer formation. KDM4C can directly interact with and demethylate p53 at lysine 372 (K372), a modification that is crucial for p53 stability and pro-apoptotic function.[2] By inhibiting KDM4C, this compound can potentially enhance p53 stability and its tumor-suppressive activities.

Figure 3: this compound mediated regulation of the p53 pathway.

Regulation of AKT Signaling

The AKT signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that knockdown of KDM4C leads to a decrease in the phosphorylation of AKT, suggesting that KDM4C positively regulates this pathway.[4] The inhibition of KDM4C by this compound would therefore be expected to suppress AKT signaling, leading to decreased cell survival.

Figure 4: this compound mediated regulation of the AKT pathway.

Regulation of HIF1α/VEGFA Signaling

Hypoxia-inducible factor 1-alpha (HIF1α) is a key transcription factor that regulates cellular responses to low oxygen levels, promoting angiogenesis through the upregulation of factors like Vascular Endothelial Growth Factor A (VEGFA). KDM4C acts as a co-activator for HIF1α, enhancing the transcription of its target genes.[5] this compound can disrupt this process, leading to reduced angiogenesis.

Figure 5: this compound mediated regulation of HIF1α/VEGFA pathway.

Interaction with GATA1

GATA1 is a transcription factor crucial for the development of hematopoietic lineages. KDM4C has been shown to interact with GATA1 and act as a co-activator, regulating the expression of GATA1 target genes.[6] The inhibition of KDM4C by this compound can disrupt this interaction and modulate the expression of genes involved in hematopoiesis and related disorders.

Figure 6: this compound mediated regulation of GATA1 activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.

KDM4C Enzymatic Assay (AlphaScreen)

This protocol describes a homogenous assay for measuring KDM4C demethylase activity using AlphaScreen technology.

Figure 7: Workflow for KDM4C AlphaScreen enzymatic assay.

Materials:

-

Recombinant KDM4C enzyme

-

Biotinylated H3K9me3 peptide substrate

-

This compound (or other inhibitors)

-

AlphaScreen Streptavidin Donor Beads

-

AlphaScreen Anti-demethylated H3K9 Antibody Acceptor Beads

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

384-well white microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add KDM4C enzyme, biotinylated H3K9me3 peptide substrate, and the this compound dilutions.

-

Initiate the demethylation reaction by adding a solution of 2-oxoglutarate, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA.

-

Add a mixture of AlphaScreen streptavidin donor beads and anti-demethylated H3K9 antibody acceptor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT)

This protocol describes the use of an MTT assay to determine the effect of this compound on the proliferation of cancer cells.

Figure 8: Workflow for MTT cell proliferation assay.

Materials:

-

HepG2 or A549 cells

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]

Conclusion

This compound is a valuable tool for studying the epigenetic functions of KDM4C and for exploring its therapeutic potential. Its high potency and specificity make it an excellent probe for dissecting the role of KDM4C in various signaling pathways and for validating KDM4C as a drug target in cancer and other diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to advance the development of novel epigenetic therapies.

References

- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 2. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM4C works in concert with GATA1 to regulate heme metabolism in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4C-IN-1 is a potent small molecule inhibitor of Lysine (B10760008) Demethylase 4C (KDM4C), a member of the JmjC domain-containing family of histone demethylases. KDM4C plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks generally associated with transcriptional repression and elongation, respectively. Dysregulation of KDM4C has been implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, its effects on histone methylation, and relevant experimental methodologies.

Introduction to KDM4C and Histone Methylation

Histone methylation is a key post-translational modification that influences chromatin structure and gene expression. The methylation status of histone tails is dynamically regulated by histone methyltransferases (writers) and demethylases (erasers). The KDM4 family of 2-oxoglutarate and Fe(II)-dependent oxygenases, which includes KDM4A-D, are critical "erasers" that primarily target di- and trimethylated H3K9 and H3K36.

KDM4C (also known as JMJD2C or GASC1) has been shown to be overexpressed in several cancers, where it contributes to oncogenesis by altering the epigenetic landscape and activating pro-proliferative gene expression programs.[1] Its role in pathways such as the hypoxia-inducible factor 1-alpha (HIF1α) and AKT/c-Myc signaling further underscores its therapeutic potential.[1] this compound has emerged as a valuable chemical probe to investigate the biological functions of KDM4C and as a starting point for the development of novel anti-cancer agents.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| KDM4C | 8 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.8 |

| A549 | Lung Carcinoma | 1.1 |

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Effects on Histone Methylation

This compound, by inhibiting KDM4C, is expected to lead to an increase in the global and gene-specific levels of H3K9me3 and H3K36me3. The primary mechanism of action is the prevention of the demethylation of these histone marks. An increase in the repressive H3K9me3 mark in the promoter regions of oncogenes can lead to their transcriptional silencing and a subsequent reduction in tumor cell proliferation. While specific quantitative data on the effect of this compound on histone methylation levels in cells is not yet publicly available, studies on KDM4C knockdown have demonstrated an increase in H3K9me3 at target gene promoters.[2]

Signaling Pathways

KDM4C has been shown to be involved in key oncogenic signaling pathways. The inhibition of KDM4C by this compound can be expected to modulate these pathways.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating histone demethylase inhibitors, the following protocols can be outlined.

Biochemical Potency Assay (e.g., AlphaScreen)

This assay is used to determine the in vitro inhibitory activity of this compound against the KDM4C enzyme.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the demethylation of a biotinylated histone H3 peptide substrate. A primary antibody recognizes the methylated form of the substrate, and a secondary antibody conjugated to acceptor beads binds the primary antibody. Streptavidin-coated donor beads bind to the biotinylated peptide. In the absence of inhibition, the enzyme demethylates the substrate, preventing antibody binding and thus no light signal is generated upon excitation. Inhibition of the enzyme results in a luminescent signal.

General Protocol:

-

Recombinant KDM4C enzyme is incubated with this compound at various concentrations in an appropriate assay buffer containing Fe(II) and α-ketoglutarate.

-

A biotinylated H3K9me3 peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is stopped, and anti-H3K9me3 antibody is added, followed by the addition of acceptor beads.

-

Streptavidin-coated donor beads are added.

-

After an incubation period in the dark, the plate is read on an AlphaScreen-capable plate reader.

-

IC50 values are calculated from the dose-response curves.

Cellular Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle: Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin (B115843) assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

General Protocol:

-

Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, resazurin) is added to each well, and the plates are incubated.

-

The absorbance or fluorescence is measured using a plate reader.

-

IC50 values are determined by plotting cell viability against the inhibitor concentration.

Cellular Histone Methylation Assay (Western Blot)

This assay is used to determine the effect of this compound on global histone methylation levels within cells.

Principle: Western blotting is used to detect the levels of specific histone modifications (e.g., H3K9me3) in cell lysates after treatment with the inhibitor.

General Protocol:

-

Cells are treated with varying concentrations of this compound for a defined time.

-

Histones are extracted from the cell nuclei.

-

Histone extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for H3K9me3 and a loading control (e.g., total Histone H3).

-

Secondary antibodies conjugated to a reporter enzyme or fluorophore are used for detection.

-

The band intensities are quantified to determine the relative change in histone methylation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for characterizing a histone demethylase inhibitor and the logical relationship of this compound's mechanism of action.

References

- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]

KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4C-IN-1, also identified as Compound 4d in its primary publication, is a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C (also known as JMJD2C).[1][2][3][4][5] Histone demethylases are key epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer. KDM4C specifically removes methyl groups from lysine 9 of histone H3 (H3K9me3/me2), a mark associated with transcriptional repression. By inhibiting KDM4C, this compound can modulate gene expression, leading to anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols, and its impact on relevant signaling pathways.

Biochemical and Cellular Activity

This compound demonstrates high potency against its target enzyme, KDM4C, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its efficacy extends to cellular models, where it inhibits the growth of various cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical Potency | |||

| KDM4C IC50 | 8 nM | In vitro biochemical assay | [1][2][3][4][5] |

| Cellular Activity | |||

| HepG2 Cell Growth IC50 | 0.8 µM | 72-hour Alamar blue assay | [1][6] |

| A549 Cell Growth IC50 | 1.1 µM | 72-hour Alamar blue assay | [1][6] |

Note: A detailed selectivity profile of this compound against other KDM subfamilies and off-target enzymes is detailed in the primary publication by Letfus et al., which should be consulted for a comprehensive understanding of its specificity.

Key Signaling Pathways

KDM4C has been shown to play a significant role in major cancer-related signaling pathways, including the Wnt/β-catenin and Hypoxia-Inducible Factor-1 (HIF-1) pathways. Inhibition of KDM4C by this compound is expected to modulate these pathways, contributing to its anti-cancer effects.

Wnt/β-catenin Signaling Pathway

JMJD2C/KDM4C can act as a coactivator of the β-catenin signaling pathway. By demethylating H3K9me3 at the promoters of Wnt target genes, KDM4C promotes their transcription, leading to cancer cell proliferation and metastasis.

Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

Under hypoxic conditions, JMJD2C/KDM4C acts as a coactivator for HIF-1α, enhancing the transcription of HIF-1 target genes that are crucial for tumor progression, metabolism, and metastasis.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following are representative methodologies based on standard practices and information inferred from the available literature.

KDM4C Inhibitory Assay (Biochemical)

This protocol describes a generic method for determining the IC50 value of this compound against the KDM4C enzyme. The specific assay format (e.g., AlphaLISA, TR-FRET) and substrate concentrations should be optimized as described in the primary literature.

Objective: To determine the in vitro potency of this compound in inhibiting KDM4C demethylase activity.

Materials:

-

Recombinant human KDM4C enzyme

-

H3K9me3 peptide substrate

-

AlphaLISA acceptor beads

-

Streptavidin-coated donor beads

-

Anti-H3K9me2 antibody

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate

-

This compound (serial dilutions)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add KDM4C enzyme to each well of the microplate, except for the negative control wells.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Incubate the enzyme and inhibitor for a pre-determined time at room temperature.

-

Initiate the demethylation reaction by adding the H3K9me3 peptide substrate and cofactors.

-

Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads conjugated to the anti-H3K9me2 antibody.

-

Incubate in the dark to allow for bead-antibody-substrate binding.

-

Add streptavidin-coated donor beads and incubate further in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (Alamar Blue Assay)

This protocol outlines the use of the Alamar blue (resazurin) assay to measure the effect of this compound on the proliferation of cancer cell lines such as HepG2 and A549.[1][7][8][9]

Objective: To determine the IC50 value of this compound on the proliferation of cancer cells.

Materials:

-

HepG2 or A549 cells

-

Complete cell culture medium

-

This compound (serial dilutions)

-

Alamar blue reagent

-

96-well cell culture plate

-

Fluorescence plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add Alamar blue reagent to each well (typically 10% of the well volume) and incubate for an additional 2-4 hours.

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the biological roles of KDM4C and for exploring the therapeutic potential of KDM4C inhibition in cancer and other diseases. Its high potency and cellular activity make it a suitable probe for dissecting the involvement of KDM4C in various cellular processes and signaling pathways. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential for clinical development. Researchers are encouraged to consult the primary literature for more detailed information on the synthesis, full selectivity profile, and comprehensive biological evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of 3-aryl-pyrimido[5,4-e][1,2,4]triazine-5,7-diones as small molecule antagonists of β-catenin/TCF transc… [ouci.dntb.gov.ua]

- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2025186418A1 - Senolytic compounds - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Biological Activity of KDM4C-IN-1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of KDM4C-IN-1, a potent inhibitor of the histone demethylase KDM4C, in the context of cancer biology. This document details the quantitative effects of this compound on cancer cells, outlines relevant experimental protocols, and illustrates key signaling pathways and experimental workflows.

Introduction to KDM4C and this compound

Histone lysine (B10760008) demethylase 4C (KDM4C), also known as JMJD2C, is an epigenetic modifier that plays a crucial role in tumorigenesis.[1] KDM4C removes methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2), leading to alterations in chromatin structure and gene expression.[1] Elevated expression of KDM4C has been observed in a variety of cancers, including breast, prostate, lung, and colorectal cancer, where it functions as an oncogene by promoting cell proliferation, survival, and metastasis.[2][3]

This compound is a potent and specific small molecule inhibitor of KDM4C. Its ability to modulate the epigenetic landscape makes it a valuable tool for cancer research and a potential candidate for therapeutic development.

Quantitative Biological Activity of this compound

This compound demonstrates significant activity both at the enzymatic and cellular levels. The following table summarizes the key quantitative data reported for this compound and other relevant KDM4 inhibitors.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Cell-Based Assay | IC50 / Effect | Reference |

| This compound | KDM4C | 8 nM | HepG2 (Liver Cancer) | Growth Inhibition | 0.8 µM | [2] |

| This compound | KDM4C | 8 nM | A549 (Lung Cancer) | Growth Inhibition | 1.1 µM | [2] |

| SD70 | KDM4C | Not Specified | Glioblastoma Cells | Growth and Viability | Dose-dependent decrease | [4] |

| TACH101 | KDM4 | Not Specified | TNBC, Esophageal, Colorectal Cancer Cells | Apoptosis Induction | Increased H3K36me3 levels | [5] |

Key Signaling Pathways Modulated by KDM4C

KDM4C is implicated in several critical signaling pathways that drive cancer progression. Inhibition of KDM4C by this compound is expected to perturb these pathways, leading to anti-tumor effects.

AKT/c-Myc Signaling Pathway in Prostate Cancer

In prostate cancer, KDM4C has been shown to promote cell proliferation through the activation of AKT and c-Myc.[3][6] KDM4C can co-localize with the androgen receptor (AR) and c-Myc in the nucleus, enhancing AR transcriptional activity.[3] Knockdown of KDM4C leads to decreased phosphorylation of AKT and c-Myc.[6]

HIF1α/VEGFA Signaling in Non-Small Cell Lung Cancer (NSCLC)

KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1α (HIF1α), a key regulator of angiogenesis.[1] KDM4C demethylates H3K9me3 and H3K36me3 in the promoter region of the HIF1α gene, leading to its transcriptional activation and subsequent expression of Vascular Endothelial Growth Factor A (VEGFA).[1]

Dual Regulation of p53 and c-Myc in Glioblastoma

In glioblastoma, KDM4C has a dual oncogenic function by activating the oncogene c-Myc and inactivating the tumor suppressor p53.[6] KDM4C removes the repressive H3K9me3 mark from the c-Myc promoter, leading to its expression.[6] Concurrently, KDM4C can directly demethylate p53 at lysine 372 (p53K372me1), which impairs its stability on chromatin and suppresses its pro-apoptotic functions.[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the biological activity of this compound in cancer cells.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of KDM4C, its downstream targets, and markers of apoptosis and cell cycle regulation following treatment with this compound.

Protocol: Western Blot

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-KDM4C, anti-H3K9me3, anti-cleaved PARP, anti-p21, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by quantitative PCR (ChIP-qPCR) is used to determine if this compound treatment leads to changes in histone methylation marks (e.g., H3K9me3) at the promoter regions of specific target genes.

Protocol: ChIP-qPCR

-

Cross-linking: Treat cells with this compound. Cross-link proteins to DNA with 1% formaldehyde (B43269) for 10 minutes at room temperature, then quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K9me3 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR: Perform quantitative PCR using primers specific for the promoter regions of target genes (e.g., c-Myc, HIF1α).

-

Data Analysis: Analyze the data as a percentage of input.

Conclusion

This compound is a valuable research tool for elucidating the role of KDM4C in cancer. Its potent inhibitory activity against KDM4C translates to anti-proliferative effects in cancer cell lines. The modulation of key oncogenic signaling pathways, such as AKT/c-Myc and HIF1α, underscores the therapeutic potential of targeting KDM4C. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the biological activities of this compound and other KDM4 inhibitors in various cancer models. Further preclinical studies are warranted to fully explore the therapeutic utility of KDM4C inhibition in oncology.

References

- 1. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches [frontiersin.org]

- 6. Histone demethylase KDM4C controls tumorigenesis of glioblastoma by epigenetically regulating p53 and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Target Validation of KDM4C-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for KDM4C-IN-1, a potent inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details the mechanism of action of KDM4C, the biochemical and cellular activity of this compound, and the experimental protocols used to validate its engagement with its target and its effects on downstream signaling pathways.

Introduction to KDM4C as a Therapeutic Target

Lysine-specific demethylase 4C (KDM4C), also known as JMJD2C, is an Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase that plays a crucial role in epigenetic regulation.[1] It primarily removes methyl groups from di- and trimethylated lysine 9 on histone H3 (H3K9me2/3) and di- and trimethylated lysine 36 on histone H3 (H3K36me2/3).[1] The demethylation of H3K9me3, a repressive histone mark, leads to transcriptional activation of target genes.[2][3]

KDM4C is overexpressed in a variety of cancers, including prostate, breast, colon, and non-small cell lung cancer, and its elevated expression is often associated with poor prognosis.[4][5][6] As a key regulator of chromatin structure and gene expression, KDM4C influences several oncogenic signaling pathways, making it an attractive target for cancer therapy.

This compound: A Potent and Selective KDM4C Inhibitor

This compound is a small molecule inhibitor designed to target the catalytic activity of KDM4C. Its efficacy and selectivity have been evaluated through a series of biochemical and cellular assays.

Biochemical and Cellular Activity

Quantitative data for this compound and other relevant KDM4C inhibitors are summarized in the tables below.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical Assay | KDM4C | 8 nM | [7][8] |

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | HepG2 | Antiproliferative (MTS) | 0.8 µM | [7][8] |

| This compound | A549 | Antiproliferative (Alamar blue) | 1.1 µM | [8] |

Target Validation Workflow

The validation of KDM4C as the direct target of this compound involves a multi-step process, starting from biochemical assays to cellular target engagement and downstream pathway analysis, and finally to in vivo efficacy studies.

Caption: A typical workflow for KDM4C inhibitor target validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the target validation of KDM4C inhibitors.

Biochemical Assays

LANCE TR-FRET KDM4C Demethylase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method to measure KDM4C demethylase activity.

-

Principle: The assay measures the demethylation of a biotinylated H3K9me3 peptide substrate by KDM4C. A terbium (Tb)-labeled antibody specific for the demethylated product (H3K9me2) serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., AF488) binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

-

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA).[9]

-

Dispense the biotinylated H3K9me3 substrate (e.g., 1.5 µM) into a 384-well assay plate.[9]

-

Add varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the KDM4C enzyme (e.g., 750 nM).[9]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]

-

Stop the reaction and add a detection mixture containing Tb-anti-H3K9me2 antibody (e.g., 8 nM) and AF488-Streptavidin (e.g., 80 nM).[9]

-

Incubate for an additional 15-30 minutes to allow for antibody binding.[9]

-

Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm for Tb and 665 nm for the acceptor).[10][11]

-

AlphaScreen KDM4C Demethylase Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is another bead-based assay suitable for high-throughput screening of KDM4C inhibitors.

-

Principle: This assay utilizes donor and acceptor beads that are brought into proximity by a molecular interaction.[12] For KDM4C, a biotinylated H3K9me3 peptide substrate is captured on streptavidin-coated donor beads. An antibody specific for the demethylated product (H3K9me2) is conjugated to the acceptor beads. Upon demethylation, the antibody binds the substrate, bringing the beads close enough for a singlet oxygen-mediated energy transfer from the donor to the acceptor bead upon laser excitation (680 nm), resulting in a chemiluminescent signal (520-620 nm).[12]

-

Protocol:

-

Prepare the enzymatic reaction in a 384-well Optiplate containing assay buffer, biotinylated H3K9me3 peptide substrate, KDM4C enzyme, and the test compound.[9]

-

Incubate at room temperature for 60 minutes.[9]

-

Add a mixture of anti-H3K9me2 antibody-conjugated acceptor beads and streptavidin-conjugated donor beads.[9]

-

Incubate in the dark with shaking for 30-60 minutes.[9]

-

Read the plate on an AlphaScreen-compatible microplate reader.[9]

-

Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.

-

Principle: The binding of a ligand (e.g., this compound) can stabilize its target protein (KDM4C), leading to an increase in the protein's melting temperature. This thermal stabilization is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[13][14]

-

Protocol:

-

Culture cells to confluency and treat with this compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.

-

Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated protein by centrifugation.

-

Quantify the amount of soluble KDM4C in the supernatant by Western blotting or other protein detection methods like AlphaLISA.[15]

-

Plot the amount of soluble KDM4C as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Downstream Cellular Effects

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction of KDM4C with specific genomic regions and to assess changes in histone modifications at these sites upon inhibitor treatment.[16]

-

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against KDM4C or a specific histone mark (e.g., H3K9me3), or with a non-specific IgG as a control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11]

-

Quantitative Western Blotting for Histone Marks

This method is used to quantify global changes in histone methylation levels following treatment with a KDM4C inhibitor.

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Isolate histones by acid extraction or prepare nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for H3K9me3 and total histone H3 (as a loading control).[17][18]

-

Incubate with a secondary antibody conjugated to a fluorophore or HRP.

-

Detect the signal using a suitable imaging system.

-

Quantify the band intensities using image analysis software and normalize the H3K9me3 signal to the total H3 signal.[17]

-

KDM4C Signaling Pathways

KDM4C has been shown to regulate several key signaling pathways implicated in cancer progression. Inhibition of KDM4C is expected to modulate these pathways.

AKT/c-Myc Pathway in Prostate Cancer

In prostate cancer, KDM4C promotes cell proliferation by activating the AKT and c-Myc signaling pathways.[19]

Caption: KDM4C regulation of the AKT/c-Myc pathway.

Wnt/β-catenin Pathway in Glioblastoma

In glioblastoma, Wnt signaling stabilizes KDM4C, which is required for the expression of Wnt/β-catenin target genes.[20]

Caption: KDM4C in the Wnt/β-catenin signaling pathway.

HIF1α/VEGFA Pathway in Non-Small Cell Lung Cancer

KDM4C can act as a co-activator for Hypoxia-Inducible Factor 1α (HIF1α), promoting the expression of its target gene, Vascular Endothelial Growth Factor A (VEGFA), which is involved in angiogenesis.

Caption: KDM4C in the HIF1α/VEGFA signaling pathway.

Amino Acid Metabolism Pathway

KDM4C, in cooperation with the transcription factor ATF4, activates the transcription of genes involved in amino acid metabolism, thereby supporting cancer cell proliferation.[21]

Caption: KDM4C's role in regulating amino acid metabolism.

Conclusion

The collective evidence from biochemical assays, cellular target engagement studies, and analysis of downstream signaling pathways strongly validates KDM4C as a therapeutic target in various cancers. This compound has demonstrated potent and specific inhibition of KDM4C, leading to the desired cellular effects, including the modulation of histone methylation and inhibition of cancer cell proliferation. Further preclinical and clinical development of this compound and other KDM4C inhibitors is warranted to fully assess their therapeutic potential.

References

- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM4C, a H3K9me3 Histone Demethylase, is Involved in the Maintenance of Human ESCC-Initiating Cells by Epigenetically Enhancing SOX2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 2200634 - Affinity Biochemical interaction: (AlphaScreen) EUB0002543a KDM4C - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TACH101, a first-in-class pan-inhibitor of KDM4 histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Novel germline variant in the histone demethylase and transcription regulator KDM4C induces a multi-cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discovery Workflow - What is it? [vipergen.com]

- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. KDM4C and ATF4 Cooperate in Transcriptional Control of Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of KDM4C-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KDM4C-IN-1, a potent and selective inhibitor of the histone lysine (B10760008) demethylase KDM4C. This document details its chemical structure, physicochemical properties, and biological activity. Furthermore, it outlines key experimental protocols for its characterization and explores the signaling pathways it modulates, offering a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor targeting the Jumonji C (JmjC) domain-containing histone demethylase KDM4C. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-methoxyphenyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1][2] |

| SMILES | O=C(C1=NC(C2=CC=C(OC)C=C2)=NN(C)C1=N3)N(C)C3=O | [1] |

| Molecular Formula | C14H13N5O3 | [2] |

| Molecular Weight | 299.28 g/mol | [2] |

| CAS Number | 52348-60-4 | [1] |

Table 1: Chemical Identity of this compound

| Property | Value | Reference |

| Solubility | Soluble in DMSO (≥ 3 mg/mL) | [1] |

| Storage (Powder) | 3 years at -20°C | [1] |

| Storage (in Solvent) | 6 months at -80°C; 1 month at -20°C | [1] |

Table 2: Physicochemical Properties of this compound

Biological Activity and Inhibitory Profile

This compound is a highly potent inhibitor of KDM4C, an enzyme frequently overexpressed in various cancers and implicated in tumorigenesis. Its inhibitory activity has been characterized both in biochemical and cell-based assays.

| Target/Cell Line | IC50 | Assay Type | Reference |

| KDM4C | 8 nM | Biochemical Assay | [1][2] |

| HepG2 Cells | 0.8 µM | Cell Growth Inhibition | [1][2] |

| A549 Cells | 1.1 µM | Cell Growth Inhibition | [1][2] |

Table 3: Inhibitory Activity of this compound

Key Signaling Pathways Modulated by KDM4C Inhibition

KDM4C plays a crucial role in regulating gene expression through the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Its inhibition by this compound can therefore impact multiple downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

References

KDM4C-IN-1: A Technical Guide for Basic Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM4C-IN-1 is a potent and selective small-molecule inhibitor of Lysine (B10760008) Demethylase 4C (KDM4C), an enzyme implicated in various cancers through its role in histone modification and gene expression regulation. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use in basic research, and a summary of its known signaling pathway interactions. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the biological functions of KDM4C and its potential as a therapeutic target.

Introduction to KDM4C

Lysine Demethylase 4C (KDM4C), also known as JMJD2C, is a member of the JmjC domain-containing family of histone demethylases.[1] These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.[2] Specifically, KDM4C targets the di- and tri-methylated lysine 9 on histone H3 (H3K9me2/me3) and tri-methylated lysine 36 on histone H3 (H3K36me3), histone marks generally associated with transcriptional repression and activation, respectively.[3][4] Overexpression and dysregulation of KDM4C have been linked to the progression of several cancers, including prostate, breast, and non-small cell lung cancer, by promoting cell proliferation and survival.[3][4]

This compound: Biochemical and Cellular Activity

This compound has emerged as a valuable tool for studying the enzymatic function of KDM4C. The following tables summarize the key quantitative data regarding its potency and cellular effects.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| KDM4C | 8 | Biochemical Assay | [5][6] |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (µM) | Assay Type | Incubation Time | Reference |

| HepG2 (Human hepatocellular carcinoma) | 0.8 | MTS Cell Proliferation Assay | 24 hours | [5][7] |

| A549 (Human lung carcinoma) | 1.1 | MTS Cell Proliferation Assay | 24 hours | [5][7] |

Table 3: Selectivity Profile of KDM Inhibitors (Illustrative Example)

No comprehensive public selectivity data for this compound against a broad panel of KDM enzymes was identified. The following table for a different KDM inhibitor, TC-E-5002, is provided as an example of typical selectivity data presentation.

| Target | IC50 (µM) |

| KDM7A | 0.2 |

| KDM7B | 1.2 |

| KDM2A | 6.8 |

| KDM5A | 55 |

| KDM4C | 83 |

| KDM6A | >100 |

| KDM4A | >120 |

Data for TC-E-5002 from[8][9].

Signaling Pathways Involving KDM4C

KDM4C has been shown to influence key signaling pathways implicated in cancer progression. Inhibition of KDM4C by this compound can be used to probe these pathways.

Caption: KDM4C signaling in prostate cancer and NSCLC.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound.

Biochemical KDM4C Demethylase Assay (LANCE® Ultra)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylation of a biotinylated histone H3K9me3 peptide by KDM4C.

Caption: Workflow for a LANCE® Ultra KDM4C biochemical assay.

Materials:

-

KDM4C enzyme (recombinant)

-

Biotinylated-Histone H3 (1-21) K9me3 peptide substrate

-

LANCE® Ultra Europium-anti-H3K9me2 Antibody

-

SA-APC (Streptavidin-Allophycocyanin)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

This compound

-

384-well low-volume white microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of diluted this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add 4 µL of KDM4C enzyme solution (final concentration ~1 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the biotinylated H3K9me3 peptide substrate (final concentration ~50 nM) to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and determine IC50 values from a dose-response curve.

Cell Proliferation (MTS) Assay

This protocol describes the use of a colorimetric MTS assay to determine the effect of this compound on the proliferation of cancer cell lines such as HepG2 and A549.[5][7]

Materials:

-

HepG2 or A549 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well clear-bottom cell culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 24 hours (or desired time point) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for KDM4C Target Engagement

This protocol is for assessing changes in histone methylation marks (e.g., H3K9me3) in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-H3K9me3, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

ECL Western Blotting Substrate

Procedure:

-

Treat cells with this compound at various concentrations for a desired time period.

-

Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K9me3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and develop the blot using an ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane for a loading control (e.g., total Histone H3).

Chromatin Immunoprecipitation (ChIP)

This protocol allows for the investigation of KDM4C binding to specific gene promoters and the effect of this compound on histone methylation at these sites.[10]

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (for quenching)

-

Lysis and sonication buffers

-

Antibodies for immunoprecipitation (e.g., anti-KDM4C, anti-H3K9me3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR of target gene promoters

Procedure:

-

Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight at 4°C with the antibody of interest.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers targeting known KDM4C target gene promoters.

Conclusion

This compound is a powerful chemical tool for elucidating the biological roles of KDM4C in health and disease. Its high potency and demonstrated cellular activity make it suitable for a range of in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of KDM4C inhibition on cellular processes and signaling pathways. Further characterization of its selectivity profile and in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

- 1. genecards.org [genecards.org]

- 2. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone demethylase KDM4C activates HIF1α/VEGFA signaling through the costimulatory factor STAT3 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Natural variation in the histone demethylase, KDM4C, influences expression levels of specific genes including those that affect cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Review of KDM4C-IN-1 literature for oncology research

An In-depth Review of the Preclinical Literature for Researchers, Scientists, and Drug Development Professionals

Introduction

The histone demethylase KDM4C (also known as JMJD2C) has emerged as a significant target in oncology research. As a member of the JmjC domain-containing family of histone lysine (B10760008) demethylases, KDM4C plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine 36 (H3K36me3/me2). This activity generally leads to transcriptional activation of target genes. Dysregulation of KDM4C has been implicated in the progression of various cancers, including breast, prostate, colorectal, and lung cancer, making it an attractive target for therapeutic intervention.[1][2][3][4]

KDM4C-IN-1 is a potent and selective small molecule inhibitor of KDM4C. This technical guide provides a comprehensive review of the existing preclinical literature on this compound and other relevant KDM4C inhibitors, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved in its anti-cancer activity. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Quantitative Data on KDM4C Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound and other notable KDM4C inhibitors. This data is essential for comparing the efficacy and selectivity of these compounds.

Table 1: In Vitro Enzymatic and Cellular Activity of KDM4C Inhibitors

| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell Line(s) | Cellular IC50 (µM) | Assay Type | Reference(s) |

| This compound | KDM4C | 8 | - | HepG2 (Liver) | 0.8 | Enzymatic | [5] |

| A549 (Lung) | 1.1 | Cell Viability (MTT) | [5] | ||||

| QC6352 | KDM4A/B/C/D | 35-104 | - | KYSE-150 (Esophageal) | 0.0035 | LANCE TR-FRET | [1] |

| NCDM-32B | KDM4A/C | 3000 (KDM4A), 1000 (KDM4C) | - | Basal Breast Cancer Lines | - | Enzymatic | [6] |

| JIB-04 | KDM4A/B/C/E | 290-1100 | - | Various | - | ELISA | [1] |

| EPZ020809 | KDM4C | - | 31 | - | - | Mass Spectrometry | [1] |

| SD70 | KDM4C | 30,000 | - | CWR22Rv1 (Prostate) | >5 | Antibody-based | [1] |